Stereochemical Specificity: (S)-Enantiomer as the Active Component in Minihepcidin Peptides
The (S)-enantiomer of 3-amino-4,4-diphenylbutanoic acid (designated bhDpa) is specifically incorporated into minihepcidin peptide sequences to confer bioactivity [1]. The (R)-enantiomer is not reported as active in this context. The patent literature explicitly claims peptide constructs containing this specific stereoisomer for modulating iron metabolism, underscoring the requirement for enantiopure (S)-3-amino-4,4-diphenylbutanoic acid hydrochloride for reproducible research outcomes [1].
| Evidence Dimension | Stereochemical specificity in peptide bioactivity |
|---|---|
| Target Compound Data | (S)-3-amino-4,4-diphenylbutanoic acid (bhDpa) incorporated into active minihepcidin peptides |
| Comparator Or Baseline | (R)-3-amino-4,4-diphenylbutanoic acid |
| Quantified Difference | Not quantified; (R)-enantiomer lacks reported activity in minihepcidin applications |
| Conditions | Minihepcidin peptide design and synthesis (U.S. Patent US9328140B2) |
Why This Matters
For researchers developing hepcidin mimetics, procurement of the correct (S)-enantiomer is essential to replicate published biological activity and avoid failed syntheses.
- [1] U.S. Patent US9328140B2. Modified mini-hepcidin peptides and methods of using thereof. View Source
